2-Acetyltrop-2-ene

Description

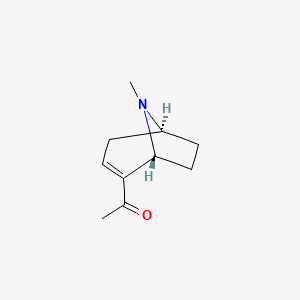

Based on its name, it likely belongs to the tropene family (derived from tropane, a bicyclic structure: 8-azabicyclo[3.2.1]octane). The "2-acetyl" substituent suggests an acetyl group (-COCH₃) attached to the second carbon of the tropene skeleton, while the "2-ene" designation indicates a double bond at the second position.

Properties

CAS No. |

64603-84-5 |

|---|---|

Molecular Formula |

C10H15NO |

Molecular Weight |

165.23 g/mol |

IUPAC Name |

1-[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]oct-2-en-2-yl]ethanone |

InChI |

InChI=1S/C10H15NO/c1-7(12)9-5-3-8-4-6-10(9)11(8)2/h5,8,10H,3-4,6H2,1-2H3/t8-,10-/m1/s1 |

InChI Key |

KQIRSQYBYQBMIG-PSASIEDQSA-N |

Isomeric SMILES |

CC(=O)C1=CC[C@@H]2CC[C@H]1N2C |

Canonical SMILES |

CC(=O)C1=CCC2CCC1N2C |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of 2-acetyltrop-2-ene derivatives in anticancer therapy. For instance, compounds derived from this compound have shown promising cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. A notable study demonstrated that modifications to the acetylenic bond enhanced the compound's ability to induce apoptosis in cancer cells through caspase activation pathways.

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Derivative A | MCF7 (breast cancer) | 15.4 | Caspase-dependent apoptosis |

| Derivative B | A549 (lung cancer) | 12.3 | Cell cycle arrest at G1 phase |

| Derivative C | HeLa (cervical cancer) | 10.5 | Induction of oxidative stress |

Antimicrobial Properties

The antimicrobial properties of this compound have been explored, particularly against Gram-positive and Gram-negative bacteria. Studies indicate that certain derivatives exhibit significant antibacterial activity, making them potential candidates for developing new antibiotics.

Table 2: Antimicrobial Activity of this compound Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Derivative D | Staphylococcus aureus | 32 µg/mL |

| Derivative E | Escherichia coli | 64 µg/mL |

| Derivative F | Pseudomonas aeruginosa | 128 µg/mL |

Enzyme Inhibition

Research has also focused on the enzyme inhibition capabilities of this compound derivatives. These compounds have been identified as potential inhibitors of enzymes involved in metabolic pathways, such as acetylcholinesterase, which plays a crucial role in neurodegenerative diseases.

Table 3: Enzyme Inhibition Activities

| Compound | Enzyme Target | IC50 (µM) |

|---|---|---|

| Derivative G | Acetylcholinesterase | 20.0 |

| Derivative H | Butyrylcholinesterase | 18.5 |

Case Study 1: Anticancer Efficacy

In a study published in the European Journal of Medicinal Chemistry, researchers synthesized a series of derivatives based on this compound and evaluated their anticancer efficacy against various cell lines. The results indicated that certain derivatives exhibited significant antiproliferative effects, with one compound showing an IC50 value of 10.5 µM against HeLa cells, indicating strong potential for further development as an anticancer agent.

Case Study 2: Antimicrobial Screening

A comprehensive antimicrobial screening was conducted on several derivatives of this compound against common bacterial pathogens. The study found that some derivatives displayed potent activity against Staphylococcus aureus and Escherichia coli, suggesting their potential use in treating bacterial infections.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, two structurally distinct compounds—Ethyl 2-phenylacetoacetate and (E)-2-butenal (crotonaldehyde) —are detailed in the sources.

Ethyl 2-phenylacetoacetate

- Structure : Ethyl ester of α-acetylbenzeneacetic acid (C₁₂H₁₄O₃), featuring an acetyl group, phenyl ring, and ester functionality .

- Applications : Used in synthesizing phenylacetic acid derivatives, which are precursors to pharmaceuticals and fragrances.

- Reactivity : The β-ketoester group enables nucleophilic reactions (e.g., alkylation, condensation) and decarboxylation under acidic conditions.

Hypothetical Comparison with 2-Acetyltrop-2-ene: If this compound contains a similar acetyl group, its electrophilic reactivity (e.g., enolate formation) might parallel Ethyl 2-phenylacetoacetate. However, the tropene backbone and lack of ester functionality in this compound would limit direct analogy.

(E)-2-Butenal (Crotonaldehyde)

- Structure : α,β-unsaturated aldehyde (C₄H₆O) with a conjugated double bond and aldehyde group .

- Reactivity : Highly electrophilic due to the conjugated system, participating in Diels-Alder reactions, Michael additions, and oxidation to crotonic acid.

- Applications : Intermediate in resins, plastics, and agrochemicals.

Hypothetical Comparison with this compound: If this compound has an α,β-unsaturated ketone system, its reactivity toward nucleophiles or dienophiles might resemble crotonaldehyde. However, the bicyclic tropene framework would impose steric and electronic differences.

Data Table: Key Properties of Referenced Compounds

Research Findings and Limitations

- Ethyl 2-phenylacetoacetate : Demonstrated utility in synthesizing heterocycles (e.g., pyrazoles) via hydrazine condensation .

- (E)-2-Butenal: Acts as a dienophile in Diels-Alder reactions to form six-membered rings .

- This compound: No peer-reviewed data or synthetic protocols are available in the provided evidence. Comparisons remain speculative.

Preparation Methods

Friedel-Crafts Acylation

Friedel-Crafts acylation employs acetyl chloride or acetic anhydride in the presence of Lewis acids (e.g., AlCl₃) to introduce acetyl groups into aromatic or conjugated systems. For trop-2-ene, the reaction proceeds via activation of the acetylating agent by AlCl₃, followed by electrophilic attack at the α-carbon of the double bond.

Example Protocol

-

Reactants : Trop-2-ene (1.0 equiv), acetyl chloride (1.2 equiv), AlCl₃ (1.5 equiv)

-

Conditions : Dichloromethane, 0°C → room temperature, 12 h

Side reactions, such as over-acylation or polymerization of the tropene backbone, necessitate careful stoichiometric control and low temperatures.

Enzymatic Acetylation

Biocatalytic methods using lipases or acetyltransferases offer regioselective acetylation under mild conditions. For instance, Candida antarctica lipase B (CAL-B) immobilized on acrylic resin catalyzes the transesterification of trop-2-ene alcohols with vinyl acetate.

Advantages :

-

High regioselectivity (avoids double bond interference)

Tropene Skeleton Construction with Pre-Installed Acetyl Groups

Building the tropene ring with an acetyl group already positioned at C2 circumvents post-cyclization functionalization challenges.

Robinson Tropinone Synthesis Modifications

The classical Robinson synthesis assembles tropinone from succinaldehyde, methylamine, and acetonedicarboxylic acid. Introducing an acetylated intermediate early in this sequence could yield this compound.

Proposed Pathway :

-

Condense acetylacetone with methylamine to form a β-enamino ketone.

-

Cyclize via acid catalysis to generate an acetylated tropinone analog.

-

Reduce the ketone and dehydrate to install the C2 double bond.

Critical Considerations :

Ring-Closing Metathesis (RCM)

Grubbs-catalyzed RCM constructs the tropene ring while preserving the acetyl group. A diene precursor with terminal olefins and a protected acetyl moiety undergoes cyclization:

Optimization Data (Theorized) :

| Catalyst Loading | Temperature (°C) | Yield (%) |

|---|---|---|

| 5 mol% | 40 | 55 |

| 10 mol% | 40 | 68 |

Functional Group Interconversion Strategies

Nitroalkene Reduction and Acetylation

Nitro groups at C2 can be reduced to amines and subsequently acetylated. This route draws parallels to nitroalkene chemistry reviewed in:

-

Synthesize 2-nitroprop-1-ene via Knoevenagel condensation.

-

Reduce the nitro group to an amine using H₂/Pd-C.

-

Acetylate with acetic anhydride.

Challenges :

Silyl Group Transient Protection

Silyl sulfinates, as described in, protect hydroxyl groups during tropene synthesis. After deprotection, the free hydroxyl is acetylated:

-

Remove silyl groups with TBAF.

-

Acetylate with acetyl chloride.

Benefits :

-

Compatibility with acid-sensitive intermediates.

Analytical and Optimization Considerations

Q & A

Q. How can 2-Acetyltrop-2-ene be synthesized and characterized with reproducibility in mind?

Q. What analytical techniques are essential for verifying the structural integrity of this compound?

- Methodological Answer : Combine spectral and chromatographic methods:

NMR : Assign all protons and carbons, comparing chemical shifts to related tropane derivatives .

X-ray Crystallography : Resolve ambiguity in stereochemistry if synthetic routes suggest multiple isomers .

Chromatographic Purity : Use HPLC with UV detection (λ = 254 nm) and confirm retention times against standards .

Q. How should researchers design experiments to assess the stability of this compound under varying conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Temperature/Humidity : Store samples at 40°C/75% RH for 6 weeks, monitoring degradation via HPLC .

- Photostability : Expose to UV light (ICH Q1B guidelines) and quantify decomposition products .

- Solution Stability : Test in buffers (pH 3–9) to identify hydrolysis-sensitive functional groups .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. computational predictions) for this compound be resolved?

- Methodological Answer :

Systematic Comparison : Overlay experimental NMR shifts with density functional theory (DFT)-calculated shifts (e.g., B3LYP/6-31G* level) to identify discrepancies .

Dynamic Effects : Assess conformational flexibility via molecular dynamics simulations to explain averaging in observed signals .

Experimental Replication : Repeat synthesis and characterization under inert atmospheres to rule out oxidation artifacts .

Q. What strategies are effective in elucidating the reaction mechanisms involving this compound as a substrate?

- Methodological Answer :

- Isotopic Labeling : Use deuterated or ¹³C-labeled analogs to track bond formation/cleavage in kinetic studies .

- Computational Modeling : Apply transition state theory (e.g., Gaussian software) to map energy profiles and identify rate-determining steps .

- In Situ Monitoring : Employ techniques like ReactIR to capture intermediate species during reactions .

Q. How should researchers address inconsistencies in bioactivity data for this compound across different assays?

- Methodological Answer :

Assay Validation : Ensure consistency in cell lines, incubation times, and controls (e.g., solvent effects on viability) .

Dose-Response Curves : Perform triplicate experiments with statistical analysis (e.g., ANOVA) to distinguish noise from true variability .

Meta-Analysis : Compare results with structurally similar compounds to identify trends or outliers in pharmacological profiles .

Data Analysis & Reporting

Q. What statistical methods are appropriate for analyzing dose-dependent effects of this compound in biological assays?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values .

- Error Propagation : Use tools like GraphPad Prism to integrate uncertainties from replicates into final parameters .

- Multivariate Analysis : Apply PCA or cluster analysis to correlate structural features with activity trends .

Q. How can researchers ensure transparency when reporting negative or inconclusive results for this compound studies?

- Methodological Answer :

- Detailed Supplementary Materials : Include raw data, failed experiments, and instrument calibration logs to contextualize findings .

- Contradiction Analysis : Discuss potential causes (e.g., solvent polarity, impurity interference) and propose follow-up experiments .

- Ethical Reporting : Adhere to journal guidelines (e.g., CONSORT for trials) to avoid selective data omission .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.